molecular formula C16H20N2O2 B13912522 3-(4-(Piperidin-4-yl)phenyl)piperidine-2,6-dione

3-(4-(Piperidin-4-yl)phenyl)piperidine-2,6-dione

Cat. No.: B13912522
M. Wt: 272.34 g/mol
InChI Key: GUOOMEBKSXTZMP-UHFFFAOYSA-N
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Description

3-(4-(Piperidin-4-yl)phenyl)piperidine-2,6-dione is a compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its role as a functionalized cereblon ligand, which is crucial in the development of Thalidomide-based PROTACs (Proteolysis Targeting Chimeras). These PROTACs are instrumental in targeted protein degradation, a promising approach in drug discovery and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Piperidin-4-yl)phenyl)piperidine-2,6-dione typically involves the reaction of piperidine derivatives with phenyl compounds under specific conditions. One common method includes the use of peptide coupling reactions due to the presence of an amine group in the compound. This allows for rapid conjugation with carboxyl linkers .

Industrial Production Methods

Industrial production of this compound often involves large-scale peptide coupling reactions. The process is optimized to ensure high yield and purity, with reaction conditions carefully controlled to maintain the integrity of the compound. The storage conditions for the compound are typically between 2-8°C to preserve its stability .

Chemical Reactions Analysis

Types of Reactions

3-(4-(Piperidin-4-yl)phenyl)piperidine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-(4-(Piperidin-4-yl)phenyl)piperidine-2,6-dione has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects by acting as a cereblon ligand. Cereblon is a protein that plays a crucial role in the ubiquitin-proteasome system, which is responsible for degrading unwanted proteins in the cell. By binding to cereblon, 3-(4-(Piperidin-4-yl)phenyl)piperidine-2,6-dione facilitates the recruitment of target proteins to the proteasome, leading to their degradation. This mechanism is the basis for its use in PROTACs, which are designed to selectively degrade disease-causing proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-(Piperidin-4-yl)phenyl)piperidine-2,6-dione is unique due to its specific structure that allows for rapid conjugation with carboxyl linkers and its role as a cereblon ligand. This makes it particularly valuable in the development of PROTACs for targeted protein degradation .

Properties

Molecular Formula

C16H20N2O2

Molecular Weight

272.34 g/mol

IUPAC Name

3-(4-piperidin-4-ylphenyl)piperidine-2,6-dione

InChI

InChI=1S/C16H20N2O2/c19-15-6-5-14(16(20)18-15)13-3-1-11(2-4-13)12-7-9-17-10-8-12/h1-4,12,14,17H,5-10H2,(H,18,19,20)

InChI Key

GUOOMEBKSXTZMP-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1C2=CC=C(C=C2)C3CCNCC3

Origin of Product

United States

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